4-chloro-N-2-naphthyl-2-nitrobenzamide
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Overview
Description
4-chloro-N-2-naphthyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and other related aspects.
Scientific Research Applications
The 4-chloro-N-2-naphthyl-2-nitrobenzamide compound has numerous scientific research applications. It is widely used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-chloro-N-2-naphthyl-2-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties that may be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
4-chloro-N-2-naphthyl-2-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties that may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-2-naphthyl-2-nitrobenzamide in laboratory experiments are its ease of synthesis and its potential applications in various fields of research. However, one of the limitations of using this compound is the lack of information on its toxicity and side effects. Therefore, caution must be exercised when handling this compound in laboratory experiments.
Future Directions
There are several future directions for the research on 4-chloro-N-2-naphthyl-2-nitrobenzamide. One of the areas of research is the study of its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, the toxicity and side effects of this compound need to be thoroughly investigated to ensure its safety in laboratory experiments and potential clinical applications.
Conclusion:
In conclusion, 4-chloro-N-2-naphthyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ease of synthesis and potential applications in the treatment of various diseases make it a promising compound for future research. However, caution must be exercised when handling this compound in laboratory experiments due to the lack of information on its toxicity and side effects. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-chloro-N-2-naphthyl-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-naphthylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an acid to obtain the final compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
4-chloro-N-naphthalen-2-yl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-6-8-15(16(10-13)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFCVOGZWGKFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(naphthalen-2-yl)-2-nitrobenzamide |
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